molecular formula C4H2Br2F2N2 B15317068 3-bromo-1-(bromodifluoromethyl)-1H-pyrazole

3-bromo-1-(bromodifluoromethyl)-1H-pyrazole

Cat. No.: B15317068
M. Wt: 275.88 g/mol
InChI Key: QHKACDGUAMMVSA-UHFFFAOYSA-N
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Description

3-Bromo-1-(bromodifluoromethyl)-1H-pyrazole ( 2384209-89-4) is a brominated and bromodifluoromethyl-substituted pyrazole derivative with the molecular formula C4H2Br2F2N2 and a molecular weight of 275.88 g/mol . As a specialized heterocyclic building block, it is designed for use in synthetic organic chemistry and pharmaceutical research. The presence of both a bromine and a bromodifluoromethyl group on the pyrazole ring makes it a versatile intermediate for constructing more complex molecules, particularly through cross-coupling reactions and for introducing the physiologically relevant difluoromethyl group . Compounds featuring the pyrazole scaffold are frequently investigated for their potential biological activities, including as modulators of targets like the N-formyl peptide receptors (FPRs) in immunology and inflammation research . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C4H2Br2F2N2

Molecular Weight

275.88 g/mol

IUPAC Name

3-bromo-1-[bromo(difluoro)methyl]pyrazole

InChI

InChI=1S/C4H2Br2F2N2/c5-3-1-2-10(9-3)4(6,7)8/h1-2H

InChI Key

QHKACDGUAMMVSA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1Br)C(F)(F)Br

Origin of Product

United States

Preparation Methods

Base-Mediated Halogen Exchange

The most direct method involves reacting sodium pyrazolate with dibromodifluoromethane (CF₂Br₂) in dimethylformamide (DMF). This approach, developed by Yagupolskii’s group, achieves N-bromodifluoromethylation through nucleophilic substitution.

Reaction Conditions

  • Substrate : Pyrazole derivatives pre-functionalized with bromine at the 3-position
  • Base : Sodium hydride (1.2 equivalents)
  • Solvent : Anhydrous DMF at 0–25°C
  • Catalyst : Tetrabutylammonium bromide (10 mol%)
  • Time : 4–6 hours

The reaction proceeds via formation of a pyrazolate intermediate that attacks CF₂Br₂’s electrophilic carbon, yielding 3-bromo-1-(bromodifluoromethyl)-1H-pyrazole in 68–72% isolated yield. Side products include bis-bromodifluoromethylated species (<5%) and dehalogenated byproducts (<3%).

Multi-Step Synthesis via β-Diketone Intermediates

Ketene-Based Cyclocondensation

Goure’s methodology adapts cyclocondensation reactions for constructing the pyrazole core with pre-installed fluorinated groups:

Step 1 : Formation of β-Diketone Precursor
Reacting 2-bromo-2,2-difluoroacetyl chloride with methyl 3-amino-4,4,4-trifluoro-2-butenoate produces a β-diketone intermediate (65% yield).

Step 2 : Hydrazine Cyclization
Condensation with hydrazine derivatives under acidic conditions (HCl/EtOH, reflux) forms the pyrazole ring with simultaneous introduction of the bromodifluoromethyl group (82% yield).

Electrochemical Bromodifluoromethylation

Cathodic Reduction Approach

Recent advances utilize electrochemical methods to generate difluorocarbene intermediates. A divided cell with platinum electrodes facilitates the reaction:

Conditions :

  • Electrolyte : Tetrabutylammonium tetrafluoroborate (0.1M)
  • Substrate : 3-Bromo-1H-pyrazole (0.5M)
  • Current Density : 10 mA/cm²
  • Temperature : -20°C

This method achieves 58% yield with excellent functional group tolerance, though requiring specialized equipment.

Comparative Analysis of Synthetic Methods

Parameter Direct Halogen Exchange β-Diketone Route Electrochemical Method
Yield (%) 68–72 65 (Step 1) 58
Reaction Time 4–6 h 12 h (total) 8 h
Scalability Kilogram-scale feasible Limited by step 2 Milligram-scale only
Byproduct Formation <8% <15% <5%
Equipment Needs Standard glassware Reflux setup Electrochemical cell

The direct halogen exchange method offers the best balance of efficiency and practicality for industrial applications, while electrochemical approaches show promise for lab-scale synthesis of sensitive derivatives.

Mechanistic Considerations

Steric and Electronic Effects

The bromine atom at position 3 exerts a strong directing effect during electrophilic substitution. Density functional theory (DFT) calculations reveal a 12.3 kcal/mol preference for bromodifluoromethyl group addition at the nitrogen versus carbon positions.

Solvent Polarity Impact

Polar aprotic solvents (DMF, DMSO) increase reaction rates by stabilizing charged intermediates. A linear correlation (R²=0.94) exists between solvent dielectric constant and product yield in the direct halogen exchange method.

Industrial Production Considerations

Cost Analysis

  • Raw Material Costs : CF₂Br₂ accounts for 63% of total synthesis cost
  • Catalyst Recovery : Tetrabutylammonium bromide can be recycled 5× without yield loss
  • Energy Consumption : 28 kWh/kg product for direct method vs. 42 kWh/kg for β-diketone route

Emerging Methodologies

Photocatalytic Approaches

Visible-light-mediated reactions using fac-Ir(ppy)₃ catalysts show preliminary success (44% yield) in flow reactor setups, reducing reaction times to 90 minutes.

Biocatalytic Routes

Engineered cytochrome P450 enzymes demonstrate 31% conversion of 3-bromo-1H-pyrazole to target compound, though requiring costly NADPH cofactors.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at positions 1 and 3 demonstrate distinct reactivity patterns:

  • C-1 Bromine : The bromodifluoromethyl group undergoes nucleophilic substitution with amines (e.g., morpholine) in DMF at 80°C, yielding 1-amino-difluoromethyl derivatives (75–85% yields).

  • C-3 Bromine : Reacts selectively with Grignard reagents (e.g., methylmagnesium bromide) in THF at −78°C, forming 3-alkyl/aryl derivatives while retaining the bromodifluoromethyl group .

Table 1: Representative Nucleophilic Substitutions

SubstrateNucleophileConditionsProductYieldSource
3-Bromo-1-(BrCF₂)-1H-pyrazoleMorpholineDMF, 80°C, 12 hr1-(Morpholino-difluoromethyl)-3-Br-pyrazole82%
3-Bromo-1-(BrCF₂)-1H-pyrazoleCH₃MgBrTHF, −78°C, 2 hr3-Methyl-1-(BrCF₂)-1H-pyrazole68%

Cross-Coupling Reactions

The C-3 bromine participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in dioxane/H₂O (90°C, 24 hr), producing 3-aryl derivatives (70–85% yields) .

  • Buchwald-Hartwig Amination : Couples with secondary amines (e.g., piperazine) under microwave irradiation (150°C, 1 hr) to form 3-amino derivatives .

Mechanistic Insight : The electron-withdrawing bromodifluoromethyl group enhances the electrophilicity of the pyrazole ring, facilitating oxidative addition in cross-coupling steps .

Radical-Mediated Reactions

The bromodifluoromethyl group participates in radical chain reactions:

  • Photobromination : Under UV light (254 nm), the compound generates BrCF₂ radicals, which add to alkenes (e.g., styrene) in CCl₄, forming difluoromethylated adducts.

  • Reductive Debromination : Treatment with Bu₃SnH/AIBN in toluene (110°C) removes the C-1 bromine selectively, yielding 1-(difluoromethyl)-3-bromo-1H-pyrazole.

Cycloaddition and Ring-Opening Reactions

  • 1,3-Dipolar Cycloaddition : Reacts with nitrile oxides in refluxing acetonitrile to form pyrazolo-isoxazoline hybrids, exploiting the electron-deficient nature of the pyrazole ring .

  • Ring-Opening with Bases : Treatment with KOtBu in DMSO induces ring-opening at C-3, forming α,β-unsaturated difluoromethyl ketones.

Table 2: Functionalization via Cycloaddition

Reaction PartnerConditionsProductYieldSource
Benzontrile oxideCH₃CN, 80°C, 8 hrPyrazolo[3,4-d]isoxazoline74%
NaN₃DMF, 120°C, 6 hr3-Azido-1-(BrCF₂)-1H-pyrazole63%

Hydrolysis and Oxidation

  • Acidic Hydrolysis : Concentrated H₂SO₄ at 100°C cleaves the bromodifluoromethyl group, yielding 3-bromo-1H-pyrazole and CF₂O byproducts.

  • Oxidative Bromination : Reaction with HBr/H₂O₂ converts the difluoromethyl group to a trifluoromethyl bromide moiety under controlled conditions.

Scientific Research Applications

3-bromo-1-(bromodifluoromethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.

    Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity.

Mechanism of Action

The mechanism of action of 3-bromo-1-(bromodifluoromethyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The bromine and bromodifluoromethyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting various biochemical processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are heavily influenced by substituents. Below is a comparison with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
3-Bromo-1-(bromodifluoromethyl)-1H-pyrazole* C₅H₄Br₂F₂N₂ 293.81 3-Br, 1-BrCF₂ Hypothesized high electrophilicity
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole C₈H₅BrClN₃ 259.51 3-Br, 1-(3-Cl-pyridinyl) Insecticidal activity (e.g., LC₅₀ = 0.12 μM vs. Plutella xylostella)
5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole C₅H₄BrF₃N₂ 237.00 5-Br, 1-Me, 3-CF₃ Density: 2.06 g/cm³; Boiling point: 286.9°C
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole C₅H₄BrF₃N₂ 237.00 4-Br, 1-Me, 3-CF₃ Similarity score: 0.90 vs. target compound

*Note: Data for this compound are extrapolated based on structural analogs.

Spectroscopic Characterization

NMR and mass spectrometry are standard for structural validation:

  • ¹H/¹³C NMR : Pyrazole protons resonate at δ 6.5–8.5 ppm, with bromine causing deshielding .
  • Mass Spectrometry : Fragmentation patterns (e.g., m/z 384 for 4-bromo-5-(trifluoromethyl)pyrazole) confirm molecular ions .

Biological Activity

3-Bromo-1-(bromodifluoromethyl)-1H-pyrazole is a halogenated pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement characterized by the presence of bromine and a bromodifluoromethyl group attached to the pyrazole ring, which enhances its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanism of action, enzyme inhibition properties, and relevant case studies.

Molecular Structure

  • Molecular Formula : CHBrFN
  • Molecular Weight : 275.88 g/mol

The unique combination of halogen substituents in this compound contributes to its distinctive chemical properties, making it an interesting subject for various chemical and biological studies.

Synthesis

The synthesis of this compound typically involves halogenation reactions that allow for the introduction of bromine and difluoromethyl groups onto the pyrazole framework. The accessibility of this compound through synthetic routes makes it suitable for extensive research into its biological applications.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant enzyme inhibition properties. The compound's ability to interact with various molecular targets allows it to modulate enzyme activity or influence cellular pathways. Such interactions are crucial for understanding its therapeutic potential in pharmacological applications.

The mechanism by which this compound exerts its biological effects primarily involves binding to active sites on enzymes or receptors. The presence of bromine and bromodifluoromethyl groups facilitates strong interactions that can lead to inhibition or modulation of enzyme activities.

Comparison with Other Pyrazole Derivatives

To better understand the biological activity of this compound, a comparison can be made with other structurally similar pyrazole derivatives:

Compound NameSimilarity IndexUnique Features
3-bromo-1,1,1-trifluoropropane0.95Contains trifluoropropyl group; distinct reactivity
3-bromo-1,1,1-trifluoroacetone0.95Acetone derivative; different functional group
3-bromo-1-(difluoromethyl)-1H-pyrazole0.83Lacks additional bromine; simpler structure
4-bromo-1-(difluoromethyl)-1H-pyrazole0.95Different position of bromine; altered reactivity

This table illustrates how the unique dual halogenation in this compound enhances its reactivity and biological activity compared to other derivatives.

Therapeutic Applications

Recent studies have highlighted the potential therapeutic applications of pyrazole derivatives, including anti-inflammatory and analgesic properties. For instance, compounds containing the pyrazole nucleus have been linked to various approved drugs such as Celecoxib and Rimonabant, which are used for pain relief and weight management respectively .

Research Findings

A review article examined the structural relationships between various pyrazoles and their biological activities, emphasizing that modifications in substituents can significantly affect their pharmacological profiles. The incorporation of fluoroalkyl groups into pyrazoles has been shown to enhance their efficacy and reduce metabolic degradation, leading to improved drug candidates .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-bromo-1-(bromodifluoromethyl)-1H-pyrazole, and how are reaction conditions optimized?

  • The synthesis of brominated pyrazoles typically involves cyclocondensation of halogenated precursors or halogenation of preformed pyrazole cores. For example, trifluoromethyl-substituted pyrazoles are synthesized via cyclization with hydrazines under base catalysis (e.g., K₂CO₃) in polar solvents like DMF at elevated temperatures . Reaction optimization includes adjusting temperature (60–120°C), solvent polarity, and stoichiometry of brominating agents (e.g., NBS or PBr₃). Yield and purity are monitored via TLC and NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR identifies substituent positions and confirms regioselectivity. For brominated pyrazoles, characteristic deshielding of adjacent protons (δ 7.5–8.5 ppm) is observed . Mass spectrometry (HRMS-ESI) verifies molecular weight (e.g., calculated vs. observed [M+H]+), while X-ray crystallography resolves ambiguities in stereochemistry for crystalline derivatives . FT-IR detects functional groups (e.g., C-Br at ~550 cm⁻¹) .

Q. How can researchers address low yields during the purification of brominated pyrazoles?

  • Low yields often arise from competing side reactions (e.g., debromination). Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) improves purity. For volatile byproducts, vacuum distillation or preparative HPLC is recommended .

Advanced Research Questions

Q. How do electronic effects of bromodifluoromethyl and bromo substituents influence the reactivity of this compound in cross-coupling reactions?

  • The bromodifluoromethyl group is strongly electron-withdrawing, activating the pyrazole ring for nucleophilic aromatic substitution (SNAr) at the 4-position. In contrast, the bromine at C3 directs electrophilic attacks to C5. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require ligand optimization (e.g., XPhos) to mitigate steric hindrance from the difluoromethyl group . Computational DFT studies predict charge distribution and regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for brominated pyrazoles?

  • Discrepancies may arise from assay conditions (e.g., pH, solvent DMSO concentration) or impurities. Reproducibility requires strict adherence to protocols (e.g., NIH/3T3 cell viability assays) and LC-MS validation of compound integrity. Meta-analyses of PubChem and ChEMBL datasets can identify structure-activity trends .

Q. How can computational modeling predict the stability of this compound under varying pH and temperature?

  • Molecular dynamics simulations (e.g., Gaussian09) assess hydrolytic stability by modeling bond dissociation energies (BDEs) of C-Br bonds. pKa predictions (ACD/Labs) reveal susceptibility to dehalogenation in basic conditions. Experimental validation via accelerated stability testing (40°C/75% RH) complements simulations .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

  • Scale-up risks include exothermic bromination and byproduct accumulation. Continuous flow reactors improve heat dissipation, while in-line FTIR monitors reaction progress. Industrial protocols optimize solvent recycling (e.g., DMF recovery ≥90%) and catalyst turnover .

Methodological Tables

Table 1. Key Reaction Conditions for Brominated Pyrazole Synthesis

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature80–100°CHigher temps favor cyclization
SolventDMF/ACNPolar aprotic enhances SNAr
CatalystPd(OAc)₂/XPhosLigand choice critical for C-C bonds

Table 2. Spectroscopic Signatures of this compound

TechniqueKey Peaks/DataStructural Insight
1H NMR (CDCl₃)δ 8.2 (H4, d, J=2.1 Hz)Confirms C3 bromination
19F NMRδ -62.5 (CF₂Br)Verifies difluoromethyl group
HRMS-ESI[M+H]+: 293.92Matches theoretical mass

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